5-(Pyrazin-2-yl)pentan-2-one
Description
5-(Pyrazin-2-yl)pentan-2-one is a ketone derivative featuring a pentan-2-one backbone substituted at the 5-position with a pyrazin-2-yl group. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science.
Properties
CAS No. |
146431-63-2 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-pyrazin-2-ylpentan-2-one |
InChI |
InChI=1S/C9H12N2O/c1-8(12)3-2-4-9-7-10-5-6-11-9/h5-7H,2-4H2,1H3 |
InChI Key |
YNBQRBXWHPEDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC1=NC=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrazin-2-yl)pentan-2-one typically involves the condensation of pyrazin-2-amine with a suitable ketone precursor. One common method is the reaction of pyrazin-2-amine with 5-chloropentan-2-one under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
Industrial production of 5-(Pyrazin-2-yl)pentan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrazin-2-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Pyrazine carboxylic acids.
Reduction: Pyrazine alcohols.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
5-(Pyrazin-2-yl)pentan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(Pyrazin-2-yl)pentan-2-one involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key structural analogs of 5-(Pyrazin-2-yl)pentan-2-one include:
| Compound | Substituent Position | Heteroatoms | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 5-(Pyridin-4-yl)pentan-2-one [8a] | C5 | 1 N | 177.2 (calculated) | Pyridine ring at C5, ketone at C2 |
| 1-(Pyridin-4-yl)pentan-3-one [8b] | C1 | 1 N | 177.2 (calculated) | Pyridine ring at C1, ketone at C3 |
| 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one | C5 | 1 N, 1 O | 187.2 (calculated) | Amino-ether side chain at C5 |
| 5-((2-Methylbenzyl)thio)pentan-2-one | C5 | 1 S | 222.35 | Thioether linkage with benzyl group |
| MK18 (thiophenyl-piperazinyl ketone) | C5, C1 | 1 N, 1 S | 367.4 (calculated) | Thiophene and piperazine moieties |
Key Observations :
- Nitrogen vs.
- Substituent Position : The ketone position (C2 vs. C3) and substituent location (C5 vs. C1) significantly impact molecular geometry and reactivity. For example, 5-(pyridin-4-yl)pentan-2-one [8a] showed higher synthetic yield (38%) than its C3-ketone isomer [8b] (15%), highlighting the influence of substitution patterns .
Key Findings :
- Catalytic Efficiency: The Fe(PDP) catalyst enabled selective C–H activation for pyridinyl-pentanone synthesis, though low selectivity (10%) indicates challenges in regiocontrol .
- Yield Trends : Pyridine-substituted pentan-2-one derivatives achieved higher yields (38%) compared to thioether analogs, where synthetic details are unavailable .
Physicochemical Properties
- Purity : 5-((2-Methylbenzyl)thio)pentan-2-one is reported at 98% purity, suggesting robust synthetic protocols for thioether derivatives .
- Molecular Weight : Thiophenyl-piperazinyl ketones (e.g., MK18) exhibit higher molecular weights (~367 g/mol) due to bulkier substituents, which may affect pharmacokinetic properties .
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